molecular formula C5HClFN3 B3327600 3-Chloro-6-fluoro-2-pyrazinecarbonitrile CAS No. 356783-49-8

3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Cat. No. B3327600
CAS RN: 356783-49-8
M. Wt: 157.53 g/mol
InChI Key: WLSDQWWLYQGWHT-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-pyrazinecarbonitrile is a chemical compound with the molecular formula C5HClFN3 . It falls under the category of impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals . The molecular weight of this compound is 157.53 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is represented by the formula C5HClFN3 . This indicates that the compound consists of 5 carbon atoms, 1 hydrogen atom, 1 chlorine atom, 1 fluorine atom, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

The physical appearance of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile is not specified . It has a molecular weight of 157.53 g/mol . The compound should be stored at 2-8°C in a refrigerator .

Scientific Research Applications

Building Blocks in Medicinal Chemistry 3-Chloro-6-fluoro-2-pyrazinecarbonitrile and its derivatives serve as valuable building blocks in medicinal chemistry for the synthesis of fluorinated pyrazoles. These compounds, particularly 3-amino-4-fluoropyrazoles, are synthesized through monofluorination and condensation processes, highlighting their importance in the development of compounds with potential therapeutic applications (Surmont et al., 2011).

Anticancer Activity Studies have shown that fluoro-substituted derivatives of benzopyran, synthesized from fluoro compounds related to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, exhibit significant anticancer activity against lung cancer. These findings underscore the potential of fluoro-substituted compounds in the development of new anticancer agents (Hammam et al., 2005).

Herbicidal Activity Research on pyrazinecarbonitriles, including compounds similar to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, has identified their herbicidal properties. Specifically, 6-phenyl-2-pyrazinecarbonitriles have been shown to possess potent activity against barnyardgrass and broadleaf weeds, indicating their potential use in agricultural applications (Nakamura et al., 1984).

Antituberculotic Activity The synthesis of 5-alkyl-6-chloro-2-pyrazinecarboxamides from 6-chloro-2-pyrazinecarbonitrile, a compound closely related to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, and their subsequent evaluation have revealed promising antituberculotic activity. This highlights the potential of these compounds in the development of new treatments for tuberculosis (Hartl et al., 1996).

properties

IUPAC Name

3-chloro-6-fluoropyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClFN3/c6-5-3(1-8)10-4(7)2-9-5/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSDQWWLYQGWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Synthesis routes and methods

Procedure details

In 15 mL of acetonitrile was dissolved 0.3 g of 3-chloro-2-pyrazinecarbonitrile. At an ice-cooled temperature, 10% fluorine gas (a fluorine gas diluted with nitrogen gas) was introduced into the solution at a rate of 45 mL per minute for a period of 20 minutes. Then, while elevating the temperature from the ice-cooled temperature to room temperature, nitrogen gas was introduced over a period of one hour. The reaction mixture was concentrated under reduced pressure and the oily product thus obtained was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1] to obtain 0.12 g of 3-chloro-6-fluoro-2-pyrazinecarbonitrile as a colorless oily product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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